molecular formula C15H12N4O2S B5625685 1-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone

1-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone

Cat. No. B5625685
M. Wt: 312.3 g/mol
InChI Key: OMFJSHBEFYCSCL-UHFFFAOYSA-N
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Description

1-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is a chemical compound of significant interest in the field of medicinal chemistry due to its structural complexity and potential biological activities. This compound is part of a broader class of compounds that have been explored for various biological and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation and functional group transformations. These processes are typically characterized using techniques such as ATR-FTIR, 1H NMR, 13C-APT, and HRMS. Quantum chemical calculations can predict the most stable conformations and spectral properties (Dişli et al., 2021).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of such compounds are generally investigated both experimentally and theoretically. Studies typically involve geometric parameter analysis and stability assessments through hyper-conjugative interaction and charge delocalization, utilizing techniques like NBO analysis (Mary et al., 2015).

Chemical Reactions and Properties

Compounds of this nature often engage in reactions characteristic of their functional groups. For example, electrochemical syntheses might involve the electrochemical oxidation of related compounds, leading to new arylthiobenzazoles through Michael addition reactions (Amani & Nematollahi, 2012).

Physical Properties Analysis

The physical properties, such as crystal structure and thermal stability, are analyzed using techniques like single crystal XRD, UV-visible, and thermal analysis. The crystal structure study can reveal the system's crystallization pattern and transparency across the visible region (Shruthi et al., 2019).

Chemical Properties Analysis

Chemical properties include reactivity and interaction with other molecules. These are studied through various spectroscopic methods and molecular docking studies, which help in understanding the molecule's behavior in biological systems and its potential as an anti-neoplastic agent (Mary et al., 2015).

properties

IUPAC Name

1-(4-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-13-8-6-11(7-9-13)14(21)10-22-15-16-17-18-19(15)12-4-2-1-3-5-12/h1-9,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFJSHBEFYCSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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